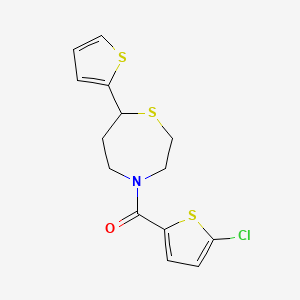

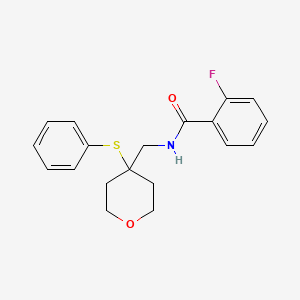

![molecular formula C17H16F3N3 B2939532 N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine CAS No. 866131-98-8](/img/structure/B2939532.png)

N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine” is a chemical compound with the linear formula C17H16F3N3 . It’s a part of a collection of rare and unique chemicals provided for early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H16F3N3/c1-2-21-16-22-14-8-3-4-9-15(14)23(16)11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.33 . It’s provided in solid form .Scientific Research Applications

Separation and Extraction Processes

Benzimidazole derivatives have been studied for their efficacy in the separation of aromatic hydrocarbons from alkanes, showcasing their potential as alternative solvents in liquid extraction processes. The ionic liquid 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide, a compound with structural similarities, demonstrates the capability to selectively remove benzene from its mixtures with hexane. This suggests its application in refining processes and the purification of chemical feedstocks (Arce et al., 2007).

Coordination Chemistry and Material Science

The formation of complex metal architectures using benzimidazole derivatives as ligands highlights their importance in the synthesis of materials with potential applications in catalysis and photoluminescence. Studies have demonstrated the construction of mono-, bi-, tri-, and tetranuclear Ag(I) complexes using C3-symmetric tripodal benzimidazole ligands, which play a crucial role in developing materials with unique structural and functional properties (Su et al., 2000).

Corrosion Inhibition

Novel benzimidazole derivatives have been investigated for their role as corrosion inhibitors, demonstrating effectiveness in protecting mild steel in acidic media. These compounds adhere to the steel surface, forming insoluble complexes that shield the metal from corrosion, indicating their applicability in industrial settings to prolong the lifespan of metal structures and components (Tang et al., 2013).

Photoluminescent Materials

The structural manipulation of benzimidazole derivatives has led to the development of lanthanide complexes with enhanced photoluminescent properties. These findings open avenues for creating advanced optical materials for use in displays, lighting, and bioimaging, demonstrating the versatility of benzimidazole derivatives in designing compounds with specific photophysical characteristics (Pan et al., 2009).

Organic Synthesis and Catalysis

The chemical versatility of benzimidazole derivatives extends to their application in organic synthesis, where they have been used as precursors and ligands in catalytic reactions. Their role in facilitating the synthesis of complex organic molecules underscores their importance in medicinal chemistry and material science. For instance, the synthesis and biological evaluation of Mannich bases of benzimidazole derivatives highlight their potential in developing compounds with anti-inflammatory and analgesic properties, showcasing the broad applicability of these derivatives in chemistry (Mariappan et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which allows for key hydrogen bonding interactions with proteins .

Biochemical Pathways

Compounds with a trifluoromethyl group have been shown to modulate the serotonergic system, specifically the 5-ht1a and 5-ht3 receptors .

Pharmacokinetics

The presence of the trifluoromethyl group can influence these properties, as it can enhance the lipophilicity of the compound, potentially improving its bioavailability .

Result of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, suggesting that this compound may have similar effects .

properties

IUPAC Name |

N-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3/c1-2-21-16-22-14-8-3-4-9-15(14)23(16)11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJLYHFAYYCTIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

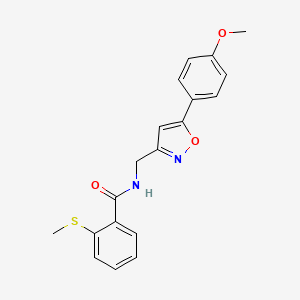

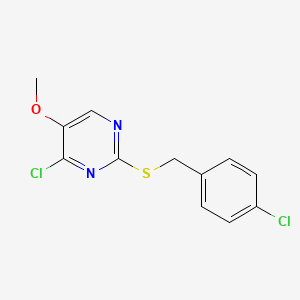

![3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2939450.png)

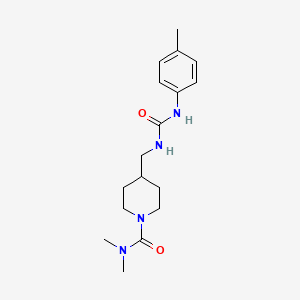

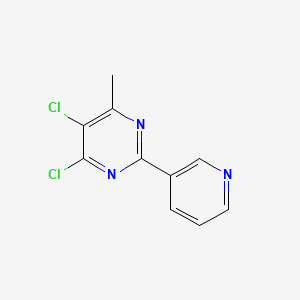

![Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate](/img/structure/B2939452.png)

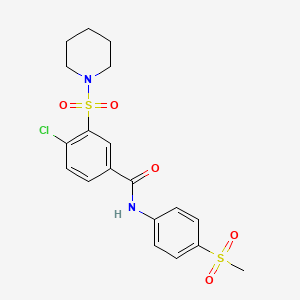

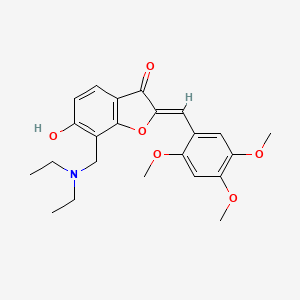

![N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2939453.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2939456.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939458.png)

![6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2939466.png)